molecular formula C17H13N5 B11765874 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

Cat. No.: B11765874
M. Wt: 287.32 g/mol
InChI Key: IWOCTKXXXPBLAP-UHFFFAOYSA-N
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Description

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrazolyl groups and a phenyl group. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of multiple nitrogen atoms in the structure allows for versatile coordination modes, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-phenyl-2,6-dibromopyridine with pyrazole in the presence of a base. One common method includes the use of deprotonated pyrazole in a solvent such as diglyme, heated to facilitate the reaction . The reaction conditions often require careful control of temperature and stoichiometry to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions can modify the pyrazolyl groups or the phenyl ring, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperature control being crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand in metal complexes. The nitrogen atoms in the pyrazolyl and pyridine rings coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or pressure . This property is particularly valuable in the development of molecular switches and memory devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is unique due to the presence of the phenyl group, which can influence the electronic properties and steric environment of the compound. This can lead to distinct coordination behavior and reactivity compared to its analogs.

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

4-phenyl-2,6-di(pyrazol-1-yl)pyridine

InChI

InChI=1S/C17H13N5/c1-2-6-14(7-3-1)15-12-16(21-10-4-8-18-21)20-17(13-15)22-11-5-9-19-22/h1-13H

InChI Key

IWOCTKXXXPBLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4

Origin of Product

United States

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